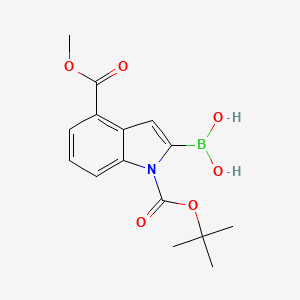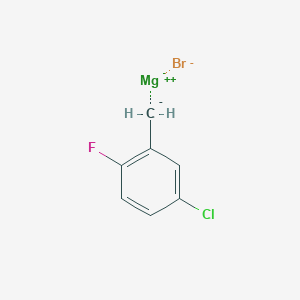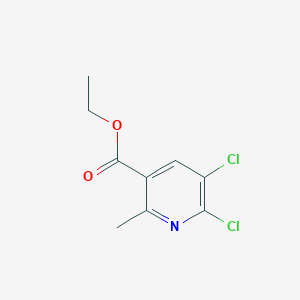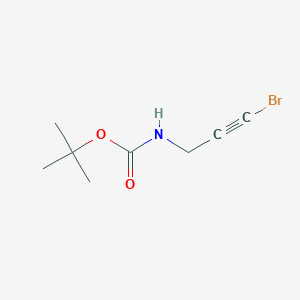
2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazole ring, followed by the introduction of the ethylcyclopentyl and fluorophenyl groups. The final step involves the formation of the oxazolium ion and its subsequent reaction with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(1-Ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the ethylcyclopentyl group and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different biological and chemical properties.
Propiedades
Número CAS |
918885-09-3 |
|---|---|
Fórmula molecular |
C16H19ClFNO5 |
Peso molecular |
359.77 g/mol |
Nombre IUPAC |
2-(1-ethylcyclopentyl)-5-(4-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-3-4-11-16)18-12-9-15(19-18)13-5-7-14(17)8-6-13;2-1(3,4)5/h5-9,12H,2-4,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VNXFPZVEZSTUBO-UHFFFAOYSA-M |
SMILES canónico |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)

![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)


![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)


![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)


![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
